2-(4-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide 2-(4-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034411-87-3
VCID: VC6509489
InChI: InChI=1S/C20H22FNO3/c1-25-17-8-9-18-15(12-17)3-2-10-20(18,24)13-22-19(23)11-14-4-6-16(21)7-5-14/h4-9,12,24H,2-3,10-11,13H2,1H3,(H,22,23)
SMILES: COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CC3=CC=C(C=C3)F)O
Molecular Formula: C20H22FNO3
Molecular Weight: 343.398

2-(4-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide

CAS No.: 2034411-87-3

Cat. No.: VC6509489

Molecular Formula: C20H22FNO3

Molecular Weight: 343.398

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide - 2034411-87-3

Specification

CAS No. 2034411-87-3
Molecular Formula C20H22FNO3
Molecular Weight 343.398
IUPAC Name 2-(4-fluorophenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide
Standard InChI InChI=1S/C20H22FNO3/c1-25-17-8-9-18-15(12-17)3-2-10-20(18,24)13-22-19(23)11-14-4-6-16(21)7-5-14/h4-9,12,24H,2-3,10-11,13H2,1H3,(H,22,23)
Standard InChI Key SMBPJBWUZDBBMP-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CC3=CC=C(C=C3)F)O

Introduction

Chemical Identity and Structural Features

2-(4-Fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide belongs to the acetamide class, characterized by a fluorophenyl moiety and a tetrahydronaphthalene-derived substituent. The compound’s IUPAC name reflects its core structure: a central acetamide group bridging a 4-fluorophenyl ring and a hydroxyl- and methoxy-substituted tetrahydronaphthalene system.

Molecular Properties

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC20H22FNO3\text{C}_{20}\text{H}_{22}\text{FNO}_{3}
Molecular Weight343.398 g/mol
CAS Number2034411-87-3

The fluorophenyl group enhances lipophilicity and potential membrane permeability, while the hydroxyl and methoxy groups may facilitate hydrogen bonding with biological targets . Comparative analysis with structurally related compounds, such as NN-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(naphthalen-1-yl)acetamide (CAS 1903711-21-6), reveals that substitution at the phenyl ring significantly alters electronic and steric properties .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via amide bond formation between 2-(4-fluorophenyl)acetic acid derivatives and (1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine precursors. Reaction conditions typically involve carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or dimethylformamide. Purification is achieved through column chromatography or recrystallization, yielding products with >95% purity.

Analytical Characterization

Structural confirmation employs spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR reveals distinct signals for the fluorophenyl aromatic protons (δ 7.2–7.4 ppm), methoxy group (δ 3.8 ppm), and hydroxyl proton (δ 5.1 ppm).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 343.398.

Biological Activity and Mechanism

Putative Targets

While direct studies are scarce, the compound’s structure suggests affinity for enzymes and receptors common to acetamide derivatives. For example:

  • Lysosomal Phospholipase A2 (PLA2G15): Fluorophenyl-containing analogs inhibit PLA2G15, a key enzyme in phospholipid metabolism, potentially inducing phospholipidosis .

  • G Protein-Coupled Receptors (GPCRs): The tetrahydronaphthalene moiety may interact with serotonin or dopamine receptors, analogous to antipsychotic agents .

Pharmacological Considerations

Pharmacokinetics

The compound’s logP (estimated 2.8–3.1) suggests moderate bioavailability, while the hydroxyl group may facilitate Phase II glucuronidation. Metabolic stability assays in hepatic microsomes are critical to assess first-pass effects.

Future Research Directions

Optimization of Synthesis

Efforts should focus on greener solvents (e.g., cyclopentyl methyl ether) and catalytic methods to improve yield and sustainability.

Biological Evaluation

Priority areas include:

  • In vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549).

  • Antimicrobial screening using Gram-positive and Gram-negative bacterial strains.

  • In vivo toxicity profiling to assess phospholipidosis risk .

Computational Modeling

Molecular dynamics simulations could elucidate binding modes with DHFR or topoisomerase II, guiding structure-activity relationship (SAR) studies .

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